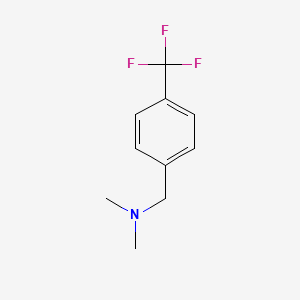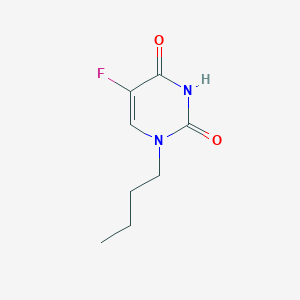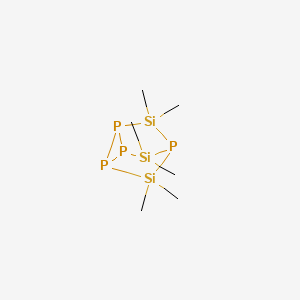
Sodium 3-(2-butoxyethoxy)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-(2-butoxyethoxy)propionate is a chemical compound with the molecular formula C9H17NaO4. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its solubility in water and its ability to act as a surfactant, making it valuable in formulations requiring emulsification and dispersion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(2-butoxyethoxy)propionate typically involves a multi-step process:
Reaction of 2-butoxyethanol with acrylic acid: Under alkaline conditions, 2-butoxyethanol reacts with acrylic acid to form 3-(2-butoxyethoxy)propanol.
Esterification: The resulting 3-(2-butoxyethoxy)propanol is then esterified with benzoic acid or acetic acid to produce 3-(2-butoxyethoxy)propionic acid.
Neutralization: Finally, the 3-(2-butoxyethoxy)propionic acid is neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-(2-butoxyethoxy)propionate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in substitution reactions where the butoxyethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium 3-(2-butoxyethoxy)propionate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and formulations.
Biology: It is employed in biological studies for its emulsifying properties.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Mecanismo De Acción
The mechanism by which Sodium 3-(2-butoxyethoxy)propionate exerts its effects is primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stability of emulsions. The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic molecules, facilitating their dispersion in aqueous solutions .
Comparación Con Compuestos Similares
Similar Compounds
Sodium lauryl sulfate: Another surfactant with similar emulsifying properties.
Sodium dodecylbenzenesulfonate: Used in detergents and cleaning agents.
Sodium stearate: Commonly used in soaps and cosmetics.
Uniqueness
Sodium 3-(2-butoxyethoxy)propionate stands out due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring both emulsification and dispersion, offering advantages over other surfactants in certain formulations .
Propiedades
Número CAS |
68298-23-7 |
|---|---|
Fórmula molecular |
C9H17NaO4 |
Peso molecular |
212.22 g/mol |
Nombre IUPAC |
sodium;3-(2-butoxyethoxy)propanoate |
InChI |
InChI=1S/C9H18O4.Na/c1-2-3-5-12-7-8-13-6-4-9(10)11;/h2-8H2,1H3,(H,10,11);/q;+1/p-1 |
Clave InChI |
PNFBSCDFHYXCBU-UHFFFAOYSA-M |
SMILES canónico |
CCCCOCCOCCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine](/img/structure/B14470379.png)


![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)

![Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate](/img/structure/B14470421.png)


![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)

